molecular formula C11H12N2O B8155754 (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol

Cat. No.: B8155754
M. Wt: 188.23 g/mol
InChI Key: QCBFDDLFKRUORN-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol: is an organic compound featuring a phenyl ring substituted with a methanol group and a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution Reaction: The 1-methyl group is introduced by reacting the pyrazole with methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Phenyl Ring: The final step involves coupling the 1-methyl-1H-pyrazol-4-yl group with a phenyl ring bearing a methanol group. This can be achieved through a Suzuki coupling reaction using a palladium catalyst and a boronic acid derivative of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the phenyl ring or the pyrazole ring under specific conditions.

    Substitution: The hydrogen atoms on the phenyl ring or the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) carboxylic acid.

    Reduction: Various reduced forms of the phenyl or pyrazole rings.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism by which (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The methanol group may also play a role in hydrogen bonding and other interactions that stabilize the compound within its target site.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-Pyrazol-4-yl)phenyl) methanol: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.

    (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) ethanol: Has an ethyl group instead of a methanol group, potentially altering its solubility and interaction with biological targets.

    (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) acetic acid: Contains a carboxylic acid group instead of a methanol group, which can significantly change its chemical and biological properties.

Uniqueness

(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is unique due to the presence of both a methanol group and a 1-methyl-1H-pyrazol-4-yl group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFDDLFKRUORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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